4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol is a chemical compound known for its versatile applications in various fields of scientific research. It is a Schiff base ligand, which is typically formed by the condensation of a primary amine with an active carbonyl compound.
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol involves the reaction of 4-chlorosalicylaldehyde with 2,4-dimethylaniline under reflux conditions. The reaction mixture is typically refluxed for about an hour and then cooled to room temperature. The resulting mixture is concentrated to yield a yellow solid product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. The Schiff base ligand’s non-bonding electron pairs on the nitrogen atoms allow it to easily coordinate with metal ions. This coordination can lead to changes in the structural parameters and electronic properties of the resulting complexes, which can enhance their biological and photophysical activities .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol can be compared with other similar Schiff base ligands, such as:
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: This compound has similar structural properties but differs in the position of the methyl groups on the phenyl ring.
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Another similar compound with different methyl group positions, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIJJGPQGXSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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